Brevinin-1HN1
Description
Brevinin-1HN1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Hainan odorous frog (Odorrana hainanensis), a species endemic to Hainan Island, China. Its amino acid sequence is FLPLIASLAANFVPKIFCKITKKC, characterized by a conserved C-terminal cyclic heptapeptide domain (Cys²⁰–Cys²⁶) common to the brevinin-1 family . This peptide was identified alongside temporin-HN1, temporin-HN2, and other brevinin-1 variants (e.g., brevinin-1V) through cDNA library cloning and mass spectrometry-based purification .
This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. At a concentration of 1.2 µM, it inhibits Staphylococcus aureus (ATCC 25923), Rhodococcus rhodochrous X15, and the slime mould 090223 . Its mechanism of action likely involves membrane disruption via electrostatic interactions with anionic microbial surfaces, a hallmark of cationic AMPs.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLIASLAANFVPKIFCKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-1HN1 belongs to the brevinin-1 family, which is distinct from other AMP families (e.g., temporins, esculentins) in structure and activity. Below is a comparative analysis with structurally or functionally related peptides:
This compound vs. Brevinin-1V
Both peptides are derived from O. hainanensis and share the brevinin-1 family’s conserved C-terminal domain. However, differences in their N-terminal sequences influence their antimicrobial profiles:
- This compound : Effective against S. aureus, R. rhodochrous, and slime moulds at 1.2 µM .
- Brevinin-1V : Shows broader activity, including against Escherichia coli and Candida albicans, but requires higher concentrations (≥2.5 µM) for inhibition .
This compound vs. Temporin-HN1 and Temporin-HN2
Temporins are shorter (10–14 residues), linear peptides with amidated C-termini. Despite their structural simplicity, they exhibit unique activity:
- Temporin-HN1 (AILTTLANWARKFL-NH₂): Active against Pseudomonas aeruginosa and C. albicans at 6.25 µM, but less potent against Gram-positive bacteria compared to this compound .
- Temporin-HN2 (NILNTIINLAKKIL-NH₂): Targets Bacillus subtilis and Aspergillus fumigatus at 12.5 µM , with weaker overall potency .
Key divergence : this compound’s larger size (24 residues) and disulfide-bonded C-terminal loop enhance its membrane permeability and resistance to proteolytic degradation compared to temporins .
This compound vs. Brevinin-2HS2
Brevinin-2HS2, another AMP from O. hainanensis, has a longer sequence (33 residues) and a non-cyclic C-terminal domain. It demonstrates fungicidal activity at 3.1 µM but shows negligible effects on Gram-negative bacteria, unlike this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
